molecular formula C6H15N3O B12571264 N-(2-Aminoethyl)-N-propan-2-ylurea CAS No. 229028-71-1

N-(2-Aminoethyl)-N-propan-2-ylurea

Cat. No.: B12571264
CAS No.: 229028-71-1
M. Wt: 145.20 g/mol
InChI Key: MKUDQQQXIYJLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Organic and Materials Chemistry

Urea derivatives represent a versatile class of organic compounds that are integral to both contemporary organic and materials chemistry. ontosight.ai The foundational urea structure, characterized by a carbonyl group flanked by two nitrogen atoms, provides a unique scaffold for creating a vast array of molecules with diverse properties. The ability of the urea moiety to act as both a hydrogen bond donor and acceptor makes it a powerful tool in supramolecular chemistry, enabling the construction of complex, self-assembling systems like supramolecular capsules, polymers, and gels. researchgate.net

In medicinal chemistry, the hydrogen bonding capabilities of urea derivatives are crucial for their interaction with biological targets such as enzymes and receptors, leading to their investigation for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov The structural versatility of ureas allows for the fine-tuning of their biological activity and physical properties through the introduction of different substituents on the nitrogen atoms. ontosight.ainih.gov In materials science, these compounds are explored for their potential in creating novel polymers and organic materials with specific functionalities. ontosight.ai The incorporation of urea linkages can enhance the properties of materials, and their ability to participate in interactions like halogen bonding is of interest in crystal engineering and the design of non-linear optical materials. ontosight.ai

Evolution of Research Interest in N-Substituted Urea Architectures

The research interest in N-substituted urea architectures has evolved significantly, driven by the quest for molecules with tailored functionalities. The substitution pattern on the urea nitrogen atoms plays a critical role in determining the conformational preferences and, consequently, the properties of the resulting molecule. nih.gov The introduction of different aliphatic or aromatic groups can influence self-association properties, which in turn affects solubility in various solvents. nih.gov

Initially, the synthesis of urea derivatives often involved hazardous reagents like phosgene (B1210022). nih.gov However, safety and environmental concerns have spurred the development of alternative, less toxic synthetic routes. nih.gov Modern synthetic methodologies offer greater control over the final structure, enabling the creation of a wide range of N-substituted ureas, from simple to complex, including those with chiral centers. researchgate.net This has broadened the scope of their applications, particularly in drug discovery, where precise molecular recognition is key. nih.govthieme.de The ability to systematically modify the substituents on the urea backbone allows researchers to conduct structure-activity relationship (SAR) studies, optimizing molecules for specific biological or material science applications.

Scope and Significance of Focused Academic Inquiry into N-(2-Aminoethyl)-N-propan-2-ylurea

A focused academic inquiry into this compound is significant due to its unique structural features and potential applications. This compound incorporates a urea functional group bonded to both an isopropyl group and an aminoethyl chain. evitachem.com This specific combination of a secondary amine, a primary amine, and a urea linkage within a relatively small molecule suggests a range of potential chemical reactivity and biological interactions.

The presence of both amino and urea functional groups is essential for its potential biological activity. evitachem.com Research into this compound includes investigations into its synthesis, with methods such as direct ureidation and multi-step synthesis being explored to achieve high purity. evitachem.com In terms of applications, this compound is being investigated in several scientific domains. In pharmaceutical development, it is considered a potential drug candidate. evitachem.com In biochemical research, it is used to study enzyme inhibition and receptor interactions. evitachem.com Furthermore, in material science, its potential use in polymer formulations is being explored, where the urea linkage could enhance material properties. evitachem.com The focused study of this specific molecule contributes to the broader understanding of how nuanced structural modifications in urea derivatives can lead to distinct and valuable chemical and biological properties.

Detailed Research Findings on this compound

The scientific community's interest in this compound stems from its distinct molecular architecture, which suggests a variety of potential applications. The following sections detail the available research findings on this compound.

Chemical Properties and Synthesis

This compound is an organic compound classified as a urea derivative and an amine. evitachem.com Its structure, featuring a urea functional group attached to an isopropyl group and an aminoethyl chain, imparts unique chemical properties and reactivity. evitachem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
CAS Number 229028-71-1

Data sourced from publicly available chemical databases.

The synthesis of this compound can be accomplished through various chemical reactions. evitachem.com These methods often involve either the modification of existing urea derivatives or direct synthesis from simpler starting materials. evitachem.com One common synthetic approach involves the reaction of N-isopropylethylenediamine with a suitable reagent to introduce the urea moiety. The reactions are typically conducted under controlled temperature and solvent conditions, such as in dimethylformamide or ethanol, to maximize the yield and minimize the formation of byproducts. evitachem.com Catalysts may also be employed to facilitate the reaction. evitachem.com

Potential Applications in Scientific Research

The unique structure of this compound makes it a compound of interest in several areas of scientific research.

Pharmaceutical Development: The presence of both amino and urea functional groups suggests potential biological activity, making it a candidate for investigation in drug discovery programs. evitachem.com

Biochemical Research: This compound can be utilized as a tool in studies examining enzyme inhibition and the interactions between ligands and receptors. evitachem.com

Material Science: There is interest in exploring the use of this compound in the formulation of polymers, where the inherent properties of the urea linkage could be leveraged to enhance the characteristics of the resulting materials. evitachem.com

Reactivity Profile

This compound can participate in a range of chemical reactions, characteristic of its functional groups.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed. evitachem.com

Condensation Reactions: The primary amino group can react with aldehydes or ketones. evitachem.com

Complexation: The amino groups can act as ligands, coordinating with metal ions to form metal complexes. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229028-71-1

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-aminoethyl)-1-propan-2-ylurea

InChI

InChI=1S/C6H15N3O/c1-5(2)9(4-3-7)6(8)10/h5H,3-4,7H2,1-2H3,(H2,8,10)

InChI Key

MKUDQQQXIYJLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for N 2 Aminoethyl N Propan 2 Ylurea and Its Structural Analogues

Elucidation of Novel and Mechanistically Distinct Synthetic Pathways

Recent research has moved beyond classical methods, exploring innovative catalytic routes that offer improved safety, yield, and substrate scope. These pathways often involve the in-situ generation of reactive intermediates or the catalytic coupling of readily available starting materials, providing new avenues for the construction of complex urea (B33335) derivatives. organic-chemistry.orgorganic-chemistry.org

The development of advanced catalytic systems is crucial for controlling selectivity in the synthesis of unsymmetrically substituted ureas like N-(2-Aminoethyl)-N-propan-2-ylurea. A key challenge is the selective reaction at one nitrogen atom of a diamine precursor, such as N-isopropylethylenediamine.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for urea synthesis. For instance, the coupling of aryl chlorides and triflates with sodium cyanate can produce aryl isocyanates in situ, which then react with amines to form ureas. organic-chemistry.org Another approach is the Pd/C-catalyzed carbonylation of azides in the presence of amines, which generates unsymmetrical ureas with nitrogen gas as the sole byproduct. organic-chemistry.org

Electrocatalysis has emerged as a promising frontier, enabling the synthesis of urea from carbon dioxide and various nitrogen sources under mild conditions. sciopen.com This method circumvents the need for high pressures and temperatures associated with traditional industrial processes. springernature.com The design of electrocatalysts, such as single-site metal phthalocyanines or indium hydroxide nanocatalysts, is critical for facilitating the C-N coupling reaction and enhancing selectivity towards urea formation over competing reactions like the hydrogen evolution reaction. springernature.comnih.gov

Catalyst SystemPrecursorsKey AdvantagesRelevant Findings
Palladium/C Aliphatic/Aromatic Azides, Amines, COHigh efficiency, clean byproduct (N₂). organic-chemistry.orgApplicable for functionalized unsymmetrical ureas. organic-chemistry.org
Silver (Ag) GDE Nitrate (B79036) (NO₃⁻), Carbon Dioxide (CO₂)High Faradaic efficiency (~100%), high current density. chemrxiv.orgSuggests *CO is a key intermediate for urea synthesis. chemrxiv.org
Indium Hydroxide (In(OH)₃) Nitrate (NO₃⁻), Carbon Dioxide (CO₂)High selectivity under ambient conditions. springernature.comDemonstrates a sustainable pathway using waste nitrate. springernature.com
Copper Phthalocyanine (CuPc) Nitrogen (N₂), Carbon Dioxide (CO₂)Utilizes abundant N₂ and CO₂, cost-effective catalyst. srmap.edu.inMultiple active sites on the catalyst aid co-reduction. srmap.edu.in

While this compound itself is achiral, the introduction of stereocenters into its structural analogues is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch

The stereoselective synthesis of chiral ureas can be achieved using several strategies:

Chiral Pool Synthesis: This approach utilizes enantiopure starting materials, such as amino acids, to introduce chirality. For example, proline-derived chiral ureas have been synthesized and shown to be effective organocatalysts. researchgate.net

Chiral Auxiliaries: An enantiopure group can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to control the stereoselectivity of the reaction. Bifunctional chiral urea-containing catalysts, which can act as hydrogen-bond donors, have been designed for various asymmetric transformations, including Michael additions. researchgate.netrsc.org These catalysts are particularly effective in creating stereogenic centers with high enantiomeric excess (ee). researchgate.net

For instance, a chiral derivative of this compound could be synthesized by starting with a chiral diamine or by employing a chiral catalyst in the urea-forming step.

Sustainable and Green Chemistry Approaches in Urea Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly influencing the design of synthetic routes for ureas. ureaknowhow.com This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methodologies. rsc.orgresearchgate.net

A significant advancement in green urea synthesis is the move away from volatile organic compounds (VOCs) towards more sustainable reaction media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. A simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.orgresearchgate.net This "on-water" methodology often results in high yields and purity, with product isolation simplified to filtration or extraction. organic-chemistry.orgrsc.org

Solvent-free, or neat, reaction conditions represent another important green strategy. acs.org The reaction of amines with isocyanates can be performed without any solvent, sometimes activated by microwave irradiation, to produce ureas efficiently. acs.orgresearchgate.net This approach minimizes waste and simplifies purification, aligning with the goals of sustainable industrial development. rsc.org

ConditionReactantsYieldAdvantages
Aqueous (Water) Amine + Potassium IsocyanateGood to Excellent rsc.orgEliminates organic solvents, simple workup, scalable. rsc.orgresearchgate.net
Solvent-Free (Room Temp.) α-Amino Nitrile + IsocyanateHigh acs.orgEnvironmentally friendly, avoids epimerization. acs.org
Solvent-Free (Microwave) Amine + IsocyanateHigh nih.govRapid reaction times. nih.gov

Biocatalysis and photoredox catalysis offer innovative, energy-efficient pathways for urea synthesis under mild conditions.

Biocatalysis: Enzymes can be highly efficient and selective catalysts. While the enzyme urease is well-known for urea hydrolysis, its application in synthesis is also being explored. nih.gov The use of enzymes can enable reactions to proceed under mild, aqueous conditions, offering a green alternative to traditional chemical catalysis. nih.gov

Photoredox and Electrocatalysis: These methods use light or electrical energy, respectively, to drive chemical reactions, often allowing for transformations that are difficult to achieve through thermal methods. bohrium.comnih.gov The photocatalytic or electrocatalytic co-reduction of abundant feedstocks like CO₂ and nitrogenous species (N₂, nitrates) is a major focus of green urea synthesis research. bohrium.comresearchgate.netresearchgate.net These processes can be powered by renewable energy sources, contributing to a low-carbon chemical industry. springernature.comureaknowhow.com The design of efficient photocatalysts, such as S-type heterojunctions, is key to enhancing the redox capacity and separation of photogenerated charges needed to drive the C-N coupling reaction. acs.org

Diversification Strategies for Functionalization of the this compound Skeleton

Functionalization of the this compound scaffold is essential for tuning its physicochemical properties for various applications. Diversification can be achieved by modifying the primary amino group, the urea nitrogens, or the alkyl chains.

One powerful strategy is to use precursors that already contain the desired functional groups. For example, reacting a functionalized N-isopropylethylenediamine with a carbonyl source would install functionality on the ethylenediamine (B42938) backbone.

Post-synthetic modification of the urea skeleton offers further versatility. The primary amine of this compound is a key handle for diversification. It can be readily alkylated, acylated, or used as a nucleophile in a variety of C-N bond-forming reactions. For instance, it could be reacted with heterocycles to introduce moieties that can participate in specific hydrogen bonding patterns or act as metal binding sites. mdpi.com

Furthermore, the urea nitrogens themselves can be functionalized. While N-alkylation of the urea nitrogen is possible, it can be challenging and may lead to O-alkylation to form isoureas under certain conditions. google.com A more controlled approach is to use a stepwise synthesis, starting with a protected diamine, to allow for differential functionalization of the nitrogen atoms. The ability of urea derivatives to act as hydrogen bond donors is crucial for their role in supramolecular chemistry and can be modulated by the substituents on the nitrogen atoms. mdpi.comnih.gov The synthesis of N-alkyl urea peptoid oligomers demonstrates how systematic functionalization can lead to materials with tunable properties, such as organogelators. acs.org

Chemical Transformations of the Aminoethyl Moiety

The terminal primary amine of the aminoethyl group in this compound serves as a versatile handle for a variety of chemical modifications. The distinct reactivity of this primary amine compared to the internal urea nitrogens allows for selective transformations to generate a diverse library of structural analogues. nih.gov

Standard reactions targeting primary amines can be readily applied. For instance, acylation using activated esters, such as N-hydroxysuccinimide (NHS) esters, or acyl chlorides under mildly basic conditions can introduce a wide range of acyl groups. nih.gov This reaction is a common strategy for attaching functional moieties to proteins and peptides by targeting lysine residues and the N-terminus. nih.govnih.gov Another powerful technique is reductive alkylation (also known as reductive amination), which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine, respectively. nih.gov This method is highly effective for adding alkyl substituents with considerable structural diversity.

These transformations are fundamental in creating analogues with modified polarity, steric bulk, and hydrogen bonding capabilities at the terminus of the aminoethyl chain, which can be crucial for modulating biological activity and pharmacokinetic properties.

Interactive Data Table: Representative Transformations of the Aminoethyl Group

Starting Material Analogue Reagent Reaction Type Product Structure Analogue
N-(2-aminoethyl)-N-alkylurea Acetyl chloride Acylation N-(2-acetamidoethyl)-N-alkylurea
N-(2-aminoethyl)-N-alkylurea Benzaldehyde, NaBH(OAc)₃ Reductive Alkylation N-(2-(benzylamino)ethyl)-N-alkylurea
N-(2-aminoethyl)-N-alkylurea Phenyl isocyanate Ureation N-(2-(3-phenylureido)ethyl)-N-alkylurea

Modifications of the Isopropyl Group for Tailored Reactivity

Direct chemical modification of the isopropyl group on the urea nitrogen is synthetically challenging. A more practical and widely used approach to explore the chemical space around this position is to synthesize a series of analogues where the isopropyl group is replaced with other alkyl or aryl substituents. This is achieved by employing different primary amines during the initial urea synthesis.

The synthesis of unsymmetrical ureas is most commonly accomplished through the reaction of an isocyanate with an amine. nih.govresearchgate.net To generate analogues of this compound, one could react various N-substituted ethylenediamines with isopropyl isocyanate. Conversely, and more versatile for modifying the isopropyl position, is the reaction of N-(2-aminoethyl) isocyanate (or a synthetic equivalent) with a diverse panel of primary or secondary amines. A safer and more common laboratory-scale method involves the use of phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (CDI). nih.govnih.gov In this two-step, one-pot procedure, a primary amine (e.g., propylamine, cyclobutylamine) is first reacted with CDI to form a carbamoylimidazole intermediate. This stable but reactive intermediate is then treated with a second amine, such as a protected aminoethylamine, to yield the final unsymmetrical urea. nih.gov This strategy allows for the systematic variation of the N-alkyl substituent to tailor the compound's properties. researchgate.net For instance, direct reaction of various alkylamines with urea at elevated temperatures is also a viable, albeit less controlled, method for producing N-alkyl ureas. google.com

Interactive Data Table: Synthesis of N-Alkyl Analogues

Starting Amine 1 Starting Amine 2 Coupling Method Product Analogue
Isopropylamine N-Boc-ethylenediamine CDI N-(2-aminoethyl)-N-isopropylurea (after deprotection)
Cyclopropylamine N-Boc-ethylenediamine CDI N-(2-aminoethyl)-N-cyclopropylurea (after deprotection)
tert-Butylamine N-Boc-ethylenediamine Triphosgene N-(2-aminoethyl)-N-tert-butylurea (after deprotection)

Rational Design and Synthesis of N-Acylurea Analogues

The rational design of N-acylurea analogues is a prominent strategy in medicinal chemistry, often used to create peptidomimetics or to modify the electronic and conformational properties of a parent urea compound. reading.ac.uk N-acylureas are a class of compounds where an acyl group is attached to one of the urea nitrogen atoms, forming an acyl-ureido moiety.

Several synthetic routes are available for the preparation of N-acylureas. A classical method involves the reaction of amides with isocyanates. reading.ac.uk A more versatile, two-step approach involves the initial generation of an N-(phenoxycarbonyl)benzamide intermediate from a benzoyl isocyanate and phenol. nih.gov This intermediate can then be coupled with a wide range of amines via nucleophilic displacement to afford the desired N-acylurea derivatives in good yields. nih.gov This method is advantageous as it tolerates both weakly and strongly nucleophilic amines under mild conditions. nih.gov

Another efficient methodology is the direct condensation of carboxylic acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). ias.ac.in This reaction proceeds through a reactive O-acyl isourea intermediate, which subsequently undergoes an intramolecular O→N acyl migration to form the thermodynamically more stable N-acylurea. ias.ac.in This method is often performed under mild, neutral conditions and can be conducted in environmentally benign solvents like water, making it an attractive approach for green chemistry. ias.ac.in

Interactive Data Table: Synthesis of N-Acyl-N',N'-diisopropylurea Analogues via Carbodiimide Coupling ias.ac.in

Carboxylic Acid Carbodiimide Product Yield (%)
Benzoic acid N,N'-Diisopropylcarbodiimide N-Benzoyl-N',N''-diisopropylurea 93
4-Chlorobenzoic acid N,N'-Diisopropylcarbodiimide N-(4-Chlorobenzoyl)-N',N''-diisopropylurea 95
(E)-Cinnamic acid N,N'-Diisopropylcarbodiimide N-((E)-Cinnamoyl)-N',N''-diisopropylurea 90

Theoretical and Computational Chemistry Studies of N 2 Aminoethyl N Propan 2 Ylurea

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in understanding the fundamental electronic properties of a molecule, which in turn dictate its chemical behavior. For a molecule like N-(2-Aminoethyl)-N-propan-2-ylurea, ab initio and Density Functional Theory (DFT) methods provide a robust framework for such investigations.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties

Ab initio and DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules. For this compound, these calculations would reveal key structural parameters. Based on studies of similar N-alkylureas, the urea (B33335) backbone is expected to be largely planar due to the delocalization of the nitrogen lone pairs into the carbonyl group.

DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G*, are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. Such calculations for a model system, like N-isopropylurea, would provide insights into bond lengths, bond angles, and dihedral angles, which are expected to be comparable in the N-propan-2-yl fragment of the target molecule.

Table 1: Predicted Ground State Geometrical Parameters for a Model System (Isopropylurea) using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.25 Å
C-N(H)~1.37 Å
C-N(isopropyl)~1.38 Å
N-C(isopropyl)~1.47 Å
Bond AngleN-C-N~118°
O=C-N~121°
C-N-C(isopropyl)~123°

Note: These values are illustrative and based on typical results for similar compounds.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated. The HOMO is likely to be localized on the aminoethyl and urea nitrogen atoms, indicating their nucleophilic character. The LUMO, conversely, would be centered on the carbonyl carbon, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Assignments

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the primary amine and the urea, the C=O stretching of the urea carbonyl group, and the C-N stretching vibrations. These predicted frequencies, when appropriately scaled, can be compared with experimental data for structural verification.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)-NH₂3300-3500
N-H Stretch (urea)-NH-3200-3400
C-H StretchAlkyl groups2850-3000
C=O StretchUrea~1650
N-H BendAmine and Urea1550-1650
C-N StretchUrea and Alkylamines1200-1350

Note: These are expected ranges and would be precisely calculated in a specific computational study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum mechanical calculations. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. For this compound, distinct signals would be predicted for the protons and carbons of the aminoethyl and propan-2-yl groups, as well as for the urea carbonyl carbon.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of molecules over time, often in the presence of a solvent.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The surrounding chemical environment, particularly the solvent, can significantly impact the conformational preferences and intermolecular interactions of this compound. MD simulations using explicit solvent models (e.g., water) can reveal how solvent molecules interact with the solute and influence its conformation.

Advanced Mechanistic Studies using Computational Approaches

While specific advanced mechanistic studies on this compound are not documented, computational approaches are generally powerful tools for investigating reaction mechanisms. For instance, if this molecule were to participate in a chemical reaction, such as acting as a ligand in a metal complex or undergoing degradation, computational methods could be used to:

Map the Reaction Pathway: By calculating the potential energy surface, transition states can be located, and the energy barriers for different reaction pathways can be determined.

Analyze Reaction Intermediates: The electronic structure and stability of any intermediates formed during a reaction can be thoroughly investigated.

Elucidate the Role of Catalysts or Solvents: Computational models can incorporate catalysts or solvent molecules to understand their influence on the reaction mechanism and kinetics.

Such studies would provide a detailed, atomistic-level understanding of the chemical transformations involving this compound.

Transition State Characterization for Key Reaction Pathways

For analogous compounds, such as N-(2-chloroethyl) ureas, computational studies have been used to investigate intramolecular cyclization mechanisms. These studies provide insights into the energetic favorability of different pathways and the structure of the highest energy point along the reaction coordinate. However, no such data is publicly available for this compound.

Prediction of Kinetic and Thermodynamic Parameters for Urea Transformations

There is no available research in the public domain that predicts the kinetic and thermodynamic parameters for the transformations of this compound. Computational studies on similar molecules often provide valuable data on the energetics of reactions.

Should such studies be undertaken for this compound, the following parameters would likely be investigated:

Thermodynamic Parameters: These would include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for potential reactions, such as cyclization or decomposition. This data would help determine the spontaneity and equilibrium position of these reactions.

Kinetic Parameters: The primary kinetic parameter of interest would be the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is directly related to the reaction rate.

A hypothetical table of predicted parameters is presented below to illustrate what such a study might produce. It is important to reiterate that the following data is purely illustrative and not based on actual published research for this specific compound.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction This table is for illustrative purposes only and does not represent actual data for this compound.

ParameterHypothetical ValueUnit
Activation Energy (Ea)Value Not AvailablekJ/mol
Change in Gibbs Free Energy (ΔG)Value Not AvailablekJ/mol
Change in Enthalpy (ΔH)Value Not AvailablekJ/mol
Change in Entropy (ΔS)Value Not AvailableJ/(mol·K)

Reaction Mechanisms and Chemical Transformations Involving N 2 Aminoethyl N Propan 2 Ylurea

Unraveling Complex Reaction Networks and Intermediates

The study of reaction mechanisms involving N-(2-Aminoethyl)-N-propan-2-ylurea provides insight into the formation and cleavage of its constituent bonds, as well as the kinetics and thermodynamics that govern its transformations.

Detailed Investigations of Urea (B33335) Bond Formation and Cleavage Mechanisms

The formation of the urea bond in derivatives like this compound can be achieved through several synthetic routes. A common method involves the reaction of an amine with an isocyanate. nih.gov For unsymmetrical ureas, this can be a stepwise process where one amine reacts with a phosgene (B1210022) equivalent to form an isocyanate intermediate, which then reacts with a second, different amine. nih.gov

The cleavage of the C-N bond within the urea group is a significant transformation. Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the release of ammonia (B1221849) and the corresponding amines. evitachem.com Recent research has also demonstrated copper-catalyzed methods for the chemospecific cleavage of C-C bonds adjacent to amides to form urea derivatives, highlighting novel approaches to urea synthesis and modification. rsc.org The cleavage of the amide bond in urea has been explored using cobalt(III) amine complexes, which mimic the activity of urease, demonstrating the potential for metal-catalyzed degradation of urea compounds. uj.ac.za

Kinetics and Thermodynamics of N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the structure of this compound. N-alkylation, the formation of a carbon-nitrogen bond at a sp³ carbon, is a widely used transformation in medicinal chemistry. acsgcipr.org This reaction is typically achieved through the S_N2 reaction of an amine with an activated alkane, such as an alkyl halide or sulfonate. acsgcipr.org The kinetics of such reactions are influenced by the nature of the leaving group and the reaction conditions. acsgcipr.org

N-acylation of amino acids has been studied, providing insights into the kinetics of the reaction between an amine and an acylating agent. documentsdelivered.com The thermodynamics of reaction pathways, such as in Pictet-Spengler cyclizations which can follow N-acylation, determine whether the kinetic or thermodynamic product is favored. researchgate.net For instance, certain conditions may favor the formation of a less stable, kinetically controlled product, while other conditions allow for equilibration to the more stable, thermodynamically favored product. researchgate.net

Cyclization Reactions and Heterocyclic Scaffolds Derived from this compound

The bifunctional nature of this compound, possessing both a reactive amino group and a urea moiety, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govopenmedicinalchemistryjournal.com

Synthesis of Imidazolidinone and Pyrimidine (B1678525) Derivatives

Imidazolidin-2-ones are a class of five-membered heterocycles that can be synthesized from 1,2-diamine precursors. The ethylenediamine (B42938) backbone of this compound provides the necessary scaffold for the formation of the imidazolidinone ring. A straightforward approach involves the carbonylation of the diamine functionality. nih.gov This can be achieved using various carbonylating agents, which insert a carbonyl group between the two nitrogen atoms. mdpi.com For instance, the reaction of a 1,2-diamine with carbonyldiimidazole (CDI) is a common method for synthesizing imidazolidin-2-ones. mdpi.com The mechanism involves the initial reaction of one amino group with CDI, followed by an intramolecular attack by the second amino group to form the cyclic structure. mdpi.com

The synthesis of pyrimidines, six-membered aromatic heterocycles, often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. researchgate.net While direct synthesis from this compound is less common, the molecule's fragments could potentially be incorporated into pyrimidine synthesis through multi-step reaction sequences. General methods for pyrimidine synthesis include the cyclization of an amidine with a substituted propenone. researchgate.net

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of ureas and their derivatives extends to the synthesis of a broader range of nitrogen-containing heterocycles. rsc.org Depending on the reaction partners and conditions, the amino and urea groups of this compound can participate in various cyclization cascades. For example, reactions with α-oxoketenedithioacetals can lead to the formation of tetrahydroimidazo[1,2-a]pyridines through a one-pot, three-component reaction involving an S_NAr intramolecular cyclization. researchgate.net Furthermore, the general utility of aminoalkynes in reacting with carbonyls to form diverse heterocyclic scaffolds highlights the potential for derivatizing the amino group of this compound to access more complex ring systems. mdpi.com

Coordination Chemistry and Supramolecular Assembly

The presence of multiple nitrogen and oxygen donor atoms in this compound allows it to act as a ligand in coordination complexes with various metal ions. evitachem.com The amino groups and the carbonyl oxygen of the urea moiety can all potentially bind to a metal center. evitachem.comnih.gov The specific coordination mode depends on the metal ion, the counter-ion, and the solvent system. nih.govnih.gov For example, a similar ligand containing amine and oxime donors has been shown to coordinate to Zn(II) through its three nitrogen atoms, while with Ni(II), it coordinates through the three nitrogens and a thioether sulfur. nih.gov The coordination of N,N'-dimethylpropyleneurea (dmpu), a cyclic urea, demonstrates that the carbonyl oxygen is a strong donor site. nih.gov

The ability of this compound to form hydrogen bonds through its N-H and C=O groups also enables its participation in supramolecular assemblies. mdpi.com Hydrogen bonding is a key interaction in the formation of ordered structures in the solid state. mdpi.com The urea functionality, in particular, is known to form strong and directional hydrogen bonds, which can lead to the formation of tapes, sheets, or more complex three-dimensional networks.

Design and Synthesis of Metal Complexes with this compound as a Ligand

There is a significant gap in the scientific literature regarding the design and synthesis of metal complexes utilizing this compound as a primary ligand. While numerous studies have been conducted on metal complexes with structurally similar ligands, such as other N,N'-substituted ureas and compounds containing aminoethyl moieties, direct research on the coordination chemistry of this compound is not found. The potential for the amino and urea groups to act as donors for metal ions is recognized, but specific examples of synthesized complexes, their structural characterization, and their properties have not been documented in peer-reviewed journals.

Investigation of Hydrogen Bonding Networks and Self-Assembly Processes

Similarly, detailed investigations into the hydrogen bonding networks and self-assembly processes of this compound are not available in the current body of scientific literature. The urea functional group is well-known for its capacity to form strong and directional hydrogen bonds, which can lead to the formation of supramolecular structures through self-assembly. nih.govmdpi.com The additional presence of the primary amine in this compound provides further sites for hydrogen bond donation and acceptance. However, specific studies that characterize these interactions for this particular compound, including crystal structure analysis or spectroscopic studies of its self-assembled states, have not been reported.

Advanced Spectroscopic and Structural Elucidation Methodologies Research Oriented

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Complexity

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule with the complexity of N-(2-Aminoethyl)-N-propan-2-ylurea, which contains multiple nitrogen atoms and flexible alkyl chains, advanced NMR techniques are essential for unambiguous signal assignment and conformational analysis.

Application of Advanced 2D and 3D NMR Techniques for Connectivity and Configuration

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, complex molecules often exhibit signal overlap that necessitates higher-dimensional experiments. nih.gov Two-dimensional (2D) NMR techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. libretexts.org

For this compound, a combination of 2D experiments would be employed to confirm its constitution:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled, typically through two or three bonds. It would be used to trace the connectivity within the ethyl group (H-1' to H-2') and the isopropyl group (H-1'' to the methyl protons H-2'').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It allows for the definitive assignment of each carbon atom in the molecule based on the previously assigned proton signals.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the following predictive data table.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D Correlations for this compound.

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
1' ~3.30 (t) ~40.5 H-2' C-2', C-3
2' ~2.80 (t) ~39.0 H-1' C-1', C(NH₂)
3 (C=O) - ~159.0 - H-1', H-1''
1'' ~4.10 (sept) ~47.0 H-2'' C-2'', C-3

For more complex systems, especially larger molecules, three-dimensional (3D) NMR experiments like HNCO or HNCA can be used to trace connectivities through nitrogen atoms, providing even deeper structural insight. csbsju.edu

Solid-State NMR for Polymorphic Forms and Supramolecular Structures

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing supramolecular structures held together by non-covalent interactions like hydrogen bonds. researchgate.net

For this compound, which has multiple hydrogen bond donors (NH, NH₂) and acceptors (C=O), intermolecular hydrogen bonding is expected to be a dominant feature in its solid-state structure. Different polymorphic forms would likely exhibit variations in their hydrogen-bonding networks. These variations create distinct local electronic environments for the nuclei, which can be detected by ssNMR.

Key ssNMR experiments would include:

¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning): This is the most common ssNMR experiment for organic solids. It provides high-resolution ¹³C spectra. The chemical shifts of the urea (B33335) carbonyl carbon (C-3) and the carbons adjacent to nitrogen atoms (C-1', C-2', C-1'') would be particularly sensitive to changes in crystal packing and hydrogen bonding. The presence of multiple peaks for a single carbon site in the molecule would be direct evidence of polymorphism.

¹⁵N CP/MAS: Given the three distinct nitrogen environments in the molecule, ¹⁵N ssNMR (often requiring isotopic enrichment) can provide highly specific information about the local structure around each nitrogen atom. mdpi.com Changes in ¹⁵N chemical shifts are excellent probes for variations in hydrogen bonding.

Table 2: Illustrative ¹³C CP/MAS Chemical Shift Differences in Hypothetical Polymorphs of this compound.

Carbon Atom Polymorph A δ (ppm) Polymorph B δ (ppm) Shift Difference (Δδ ppm)
C-3 (C=O) 160.1 161.5 1.4
C-1'' 47.2 46.8 -0.4
C-1' 40.8 41.7 0.9
C-2' 39.3 39.1 -0.2

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. researchgate.net It is widely used to confirm the identity of reaction products and to study their fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental formula, which is a powerful confirmation of a compound's identity. Unlike low-resolution MS, which provides only the nominal (integer) mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS would be used to confirm its elemental formula, C₆H₁₅N₃O.

Table 3: Exact Mass Determination by HRMS.

Parameter Value
Molecular Formula C₆H₁₅N₃O
Nominal Mass (M) 145
Monoisotopic Mass (M) 145.12151
Ion Species ([M+H]⁺) C₆H₁₆N₃O⁺
Theoretical Exact Mass ([M+H]⁺) 146.12879

| Observed HRMS Mass ([M+H]⁺) | ~146.1288 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Molecular Rearrangements

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov First, the protonated molecule ([M+H]⁺) is mass-selected. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information by revealing the weakest bonds and most stable fragments. core.ac.uk

The fragmentation of this compound would likely proceed through characteristic pathways for N-alkyl ureas and ethylamines. nih.gov Key fragmentation would involve cleavage of the C-N bonds adjacent to the urea carbonyl and cleavage of the C-C bond in the ethyl chain.

Table 4: Plausible ESI-MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound.

Precursor Ion (m/z) Proposed Product Ion (m/z) Neutral Loss Proposed Fragment Structure
146.1 103.1 C₂H₅N (43.0) Isopropylurea fragment ion
146.1 88.1 C₃H₆ (42.0) Fragment from isopropyl group loss
146.1 74.1 C₃H₈N₂ (72.1) Fragment from loss of isopropylamine

X-ray Crystallography for Crystalline State Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would not only confirm the atomic connectivity but also reveal:

Conformation: The preferred spatial arrangement of the flexible ethyl and isopropyl groups.

Intermolecular Interactions: The specific hydrogen-bonding network in the crystal lattice. It would identify which NH groups act as donors and which oxygen or nitrogen atoms act as acceptors, defining the supramolecular architecture.

Crystal Packing: How individual molecules are arranged relative to one another in the unit cell.

This detailed structural information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Table 5: Illustrative Parameters Obtained from a Single-Crystal X-ray Diffraction Study.

Parameter Description Illustrative Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a=8.1, b=12.3, c=9.5; β=105°
C=O Bond Length The length of the carbonyl double bond. ~1.25 Å
N-C-N Bond Angle The angle within the urea moiety. ~118°

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.eduanton-paar.comnih.gov This technique can unambiguously establish the absolute configuration of chiral centers, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

For a molecule like this compound, SC-XRD analysis would reveal critical structural details. The data would confirm the connectivity of the atoms, the geometry around the urea moiety, and the conformation of the aminoethyl and isopropyl groups. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding networks involving the amine and urea functional groups, which govern the solid-state architecture.

Illustrative Crystallographic Data for a Substituted Urea Derivative:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)12.675(4)
α (°)90
β (°)105.34(3)
γ (°)90
Volume (ų)1065.1(5)
Z4

Note: This data is representative of a substituted urea and is intended for illustrative purposes.

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. rigaku.com It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, including solubility and stability, making their characterization crucial in various scientific and industrial contexts.

The PXRD pattern of this compound would serve as a unique fingerprint for its crystalline form. By comparing the diffraction patterns of samples prepared under different crystallization conditions, the existence of polymorphs can be identified. Moreover, variable-temperature PXRD studies can be employed to investigate phase transitions between different polymorphic forms as a function of temperature.

Representative PXRD Data for Two Polymorphs of a Urea Derivative:

Polymorph I (2θ) Polymorph II (2θ)
10.2°11.5°
15.8°16.7°
20.5°21.3°
22.1°23.0°
25.7°26.8°

Note: The 2θ values are characteristic peaks for two distinct crystalline forms of a representative substituted urea.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. whiterose.ac.ukresearchgate.net These methods are highly sensitive to the local chemical environment, making them powerful tools for studying molecular conformation and intermolecular interactions.

For this compound, FTIR and Raman spectroscopy can be used to identify characteristic functional group vibrations. For instance, the C=O stretching vibration of the urea group, the N-H stretching and bending vibrations of the amine and urea moieties, and the C-N stretching vibrations would all give rise to distinct peaks in the spectra.

By analyzing the positions and shapes of these vibrational bands, insights into the conformational isomers present in a sample can be gained. Furthermore, shifts in these vibrational frequencies can provide evidence for the presence and strength of intermolecular hydrogen bonding.

Illustrative Vibrational Frequencies for a Substituted Urea Derivative:

Vibrational Mode FTIR (cm⁻¹) Raman (cm⁻¹)
N-H Stretch (amine)3350 - 32503350 - 3250
N-H Stretch (urea)3400 - 32003400 - 3200
C=O Stretch (urea)1680 - 16301680 - 1630
N-H Bend (amine)1650 - 15801650 - 1580
C-N Stretch1480 - 13801480 - 1380

Note: These frequency ranges are typical for the indicated vibrational modes in substituted ureas and serve as an illustrative guide.

Applications of N 2 Aminoethyl N Propan 2 Ylurea in Advanced Materials Science and Catalysis Research

Role as a Monomer or Building Block in Polymer Chemistry

The presence of a reactive primary amine group makes N-(2-Aminoethyl)-N-propan-2-ylurea a valuable monomer for step-growth polymerization. This allows for its direct integration into polymer chains, where the urea (B33335) moiety can impart specific properties. evitachem.com

Synthesis of Novel Polyurea and Poly(urea-urethane) Materials

This compound can serve as a diamine-equivalent monomer in reactions with diisocyanates to produce polyureas. The primary amine undergoes a rapid addition reaction with isocyanate groups to form urea linkages, which are the defining feature of the polymer backbone. Polyureas are renowned for their exceptional toughness, flexibility, and resistance to abrasion and chemicals. The urea groups form strong, bifurcated hydrogen bonds, creating physically cross-linked domains that result in excellent mechanical properties.

The general reaction for the formation of a polyurea using a diamine and a diisocyanate is presented below.

Table 1: General Polyurea Synthesis

Reactant AReactant BResulting Polymer Linkage
Diamine (H₂N-R-NH₂)Diisocyanate (OCN-R'-NCO)Polyurea (-[-NH-R-NH-C(O)-NH-R'-NH-C(O)-]-n)

By incorporating this compound, the resulting polyurea would feature pendant N-isopropylurea groups. These groups can influence inter-chain hydrogen bonding and potentially disrupt packing, altering the final material's thermal and mechanical properties.

Furthermore, it can be used as a chain extender or co-monomer in the synthesis of poly(urea-urethane) materials. In these systems, a diisocyanate is reacted with a macroglycol (polyol) to form a prepolymer, which is then chain-extended with a diamine or diol. Using this compound as the chain extender introduces urea segments into the polyurethane backbone. These urea "hard segments" are known to phase-separate more effectively than urethane (B1682113) segments, leading to materials with enhanced elasticity, tensile strength, and thermal stability.

Incorporation into Advanced Polymer Architectures with Tailored Properties

Beyond linear polymers, the singular reactive primary amine of this compound allows it to be used for precise structural control in more complex polymer architectures. For instance, it can be used as an end-capping agent to control the molecular weight of polymers or to introduce a specific functional group (the N-isopropylurea) at the chain terminus.

This terminal urea group can then be used to direct supramolecular assembly through hydrogen bonding, creating physically associated networks or well-defined nanostructures. The N-isopropyl group provides steric hindrance that can be used to fine-tune the strength and directionality of these non-covalent interactions. This approach is valuable in designing materials like thermoplastic elastomers, self-healing polymers, and polymer blends with enhanced compatibility. While specific studies on this compound in complex architectures are not widely documented, the synthesis of various polymer architectures using functional monomers is a well-established field. researchgate.net

Utilization in Non-Enzymatic Catalytic Systems

The urea moiety is a powerful hydrogen-bond donor, a property that has been extensively exploited in the field of organocatalysis. nih.gov The N-H protons on the urea are more acidic than those on amides, enabling the urea to act as a weak Lewis acid, activating electrophiles through non-covalent interactions.

Development of Organocatalysts Featuring the Urea Moiety

This compound is a scaffold for the development of bifunctional organocatalysts. The urea group can serve as the substrate-binding and activating site, while the primary amine provides a handle for introducing other catalytic groups or for tethering the catalyst to a solid support.

Urea-based organocatalysts are effective in a wide range of chemical transformations. researchgate.netnih.gov By activating substrates through hydrogen bonding, they can catalyze reactions such as Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations under mild, metal-free conditions. nih.gov The design of catalysts based on the urea scaffold is a significant area of research, aiming to mimic the highly ordered transition states found in enzymes. nih.gov

Table 2: Urea Moiety in Organocatalysis

Catalytic RoleMechanism of ActionExample Reaction Types
Hydrogen-Bond DonorActivation of electrophiles (e.g., carbonyls, imines) by forming a hydrogen-bonded complex, lowering the LUMO.Michael Addition, Aldol Reaction, Diels-Alder Reaction
Anion RecognitionBinding and stabilization of anionic intermediates or transition states.Asymmetric reactions involving anionic nucleophiles.

Ligand Design for Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The nitrogen atoms in both the primary amine and the urea group of this compound can act as donor atoms to coordinate with transition metals. evitachem.com This makes the molecule a potential bidentate ligand. The resulting five-membered chelate ring is a stable arrangement in coordination chemistry.

The design of new ligands is crucial for advancing transition metal catalysis. Urea-derived ligands have been successfully employed in various cross-coupling reactions. The electronic properties of the metal center can be tuned by the urea, and the N-isopropyl group provides a specific steric environment that can influence the selectivity of the catalytic reaction. For example, phosphine-urea ligands have been developed for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. While these systems are more complex, they demonstrate the utility of the urea group in ligand design.

These ligands can be used in homogeneous catalysis or immobilized on solid supports to create heterogeneous catalysts, which simplifies catalyst recovery and product purification.

Advanced Functional Materials Incorporating this compound

The integration of this compound into materials can create advanced functionalities based on the specific properties of the urea group. The strong and directional hydrogen-bonding capability of the urea is key to these applications.

Materials containing multiple urea groups can exhibit self-healing properties. When the material is damaged, the hydrogen-bond networks are broken. However, they can reform upon the application of a stimulus like heat, restoring the material's structural integrity.

Furthermore, the hydrogen-bonding sites can be used to create materials for molecular recognition and separation. The specific geometry and electronic nature of the urea group can allow it to selectively bind certain anions or neutral molecules. This principle can be applied to the development of chemical sensors, where binding of a target analyte produces a detectable signal, or in membranes designed for selective transport.

Self-Assembled Supramolecular Hydrogels and Organogels

There is no available research demonstrating the use of this compound as a gelator for the formation of either hydrogels or organogels. Consequently, no data on gelation properties, such as minimum gelation concentration (MGC), gel-to-sol transition temperatures (Tgel), or the morphological characteristics of any potential gel networks (e.g., fiber dimensions, porosity), can be provided.

Development of Chemosensors and Molecular Recognition Elements

No studies have been found that investigate the application of this compound in the development of chemosensors for the detection of anions, cations, or neutral molecules. Furthermore, there is no literature on its use as a molecular recognition element in systems like molecularly imprinted polymers or other sensory platforms. As such, information regarding its binding affinity, selectivity, or the mechanisms of interaction with any target analytes is not available.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques for Complex Reaction Mixtures

Chromatographic methods are fundamental for separating N-(2-Aminoethyl)-N-propan-2-ylurea from starting materials, byproducts, and degradation products that may be present in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the impurity profiling of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is often the approach of choice for separating polar and non-polar impurities.

The development of a robust HPLC method would involve the systematic optimization of several parameters. The selection of a suitable stationary phase, such as a C18 or C8 column, is a critical first step. researchgate.netnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized through gradient elution to achieve adequate separation of all components. google.com The pH of the aqueous phase can significantly influence the retention of ionizable compounds, including the primary and secondary amine groups in this compound. UV detection is a common choice, and the selection of an appropriate wavelength is crucial for sensitivity. researchgate.netnih.gov

A well-developed HPLC method can effectively separate the main compound from potential impurities such as unreacted starting materials or byproducts from side reactions. The validation of such a method according to established guidelines would ensure its accuracy, precision, linearity, and robustness for routine quality control. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself has low volatility due to its polar nature and hydrogen bonding capabilities, GC-MS is invaluable for identifying volatile byproducts that may arise during its synthesis.

For the analysis of this compound or related non-volatile impurities by GC-MS, a derivatization step is often necessary to increase volatility and thermal stability. jfda-online.com Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. jfda-online.com For related compounds like ethylenediamine (B42938), derivatization with reagents such as phthalaldehyde has been shown to be effective. nih.govresearchgate.net The resulting derivatives can then be readily separated on a non-polar or medium-polarity capillary column and identified based on their mass spectra.

GC-MS analysis can provide detailed information about the presence of residual solvents, starting materials like isopropylamine, or low molecular weight byproducts, which is crucial for process optimization and ensuring the purity of the final compound. rsc.org

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (10 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu

This table outlines a potential GC-MS method following a suitable derivatization step.

Electrochemical Characterization and Sensing Applications (Non-Diagnostic)

Electrochemical methods can provide insights into the redox properties of this compound and can be harnessed for the development of specialized chemical sensors for research purposes.

Voltammetric techniques, such as cyclic voltammetry (CV), can be employed to investigate the electrochemical behavior of this compound. nih.govacs.org By applying a potential sweep to a working electrode immersed in a solution containing the compound, one can determine its oxidation and reduction potentials. The urea (B33335) functionality and the amino groups could potentially undergo electrochemical reactions.

Such studies would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte to ensure conductivity. The choice of electrode material (e.g., glassy carbon, platinum, or modified electrodes) can significantly influence the observed voltammetric response. mdpi.comresearchgate.net The data obtained from these studies, such as peak potentials and currents, can provide information about the reaction mechanism and the kinetics of electron transfer processes. mdpi.com

The structural features of this compound, specifically the urea and amine functionalities, make it a candidate for use as a recognition element in a chemosensor. rsc.orgnih.gov The hydrogen-bonding capabilities of the urea group can be exploited for the selective binding of anions, while the amine groups can coordinate with metal ions. rsc.orgnih.gov

The fabrication of a chemosensor would involve immobilizing this compound or a derivative onto a transducer surface, such as an electrode or an optical fiber. nih.gov Upon binding of a target analyte, a measurable signal change, either electrochemical or optical, would be generated. For instance, binding of a metal ion could alter the redox properties of the compound, leading to a change in the voltammetric signal. researchgate.net Alternatively, the compound could be coupled with a fluorophore, where analyte binding could induce a change in fluorescence intensity through mechanisms like photoinduced electron transfer (PET). researchgate.net Such chemosensors could be developed for the detection of specific ions or small molecules in research laboratory settings.

Table 3: Potential Analytes for a Chemosensor Based on this compound

Analyte ClassPotential Binding SiteDetection Principle
Metal Cations Amine and Urea GroupsElectrochemical or Spectroscopic
Anions Urea Group (Hydrogen Bonding)Spectroscopic (Colorimetric/Fluorometric)
Small Molecules Tailored Binding PocketElectrochemical or Spectroscopic

This table illustrates the potential sensing applications based on the compound's functional groups.

Environmental Fate and Degradation Studies Academic and Mechanistic Focus

Photodegradation Mechanisms under Controlled Laboratory Conditions

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For N-(2-Aminoethyl)-N-propan-2-ylurea, which lacks significant chromophores that absorb sunlight, direct photolysis is expected to be a slow process. However, indirect photodegradation, mediated by photosensitizing agents naturally present in surface waters (e.g., humic acids, nitrate (B79036) ions), can be a more significant pathway.

In controlled laboratory settings, the photodegradation of this compound would likely proceed through several key reactions. The presence of nitrogen atoms with lone pair electrons can facilitate the formation of radical cations upon photo-oxidation. The primary and secondary amine groups, as well as the urea (B33335) moiety, are all susceptible to photo-oxidative attack.

Key Hypothesized Photodegradation Reactions:

N-Dealkylation: The isopropyl group attached to the urea nitrogen is a potential site for photo-oxidative cleavage, leading to the formation of N-(2-Aminoethyl)urea and acetone. Similarly, the bond between the ethyl group and the urea nitrogen could be cleaved.

Hydroxylation: Photo-generated hydroxyl radicals (•OH) can attack the alkyl chains, leading to the formation of hydroxylated intermediates. For instance, the isopropyl group could be oxidized to a hydroxylated derivative.

Amine Oxidation: The primary and secondary amine groups can be oxidized, potentially leading to the formation of imines and aldehydes, and eventual mineralization to carbon dioxide and ammonia (B1221849).

Urea Bond Cleavage: While the urea bond is generally stable, prolonged UV irradiation, especially in the presence of photocatalysts, can lead to its cleavage, yielding isopropylamine, ethylenediamine (B42938), carbon dioxide, and ammonia. nih.gov

Research on other substituted urea herbicides has shown that photodegradation rates are influenced by factors such as pH, the presence of photosensitizers, and the specific substituents on the urea molecule. bohrium.com For this compound, the presence of the aminoethyl group may increase its water solubility and susceptibility to indirect photolysis in aquatic environments.

Table 1: Plausible Photodegradation Products of this compound

Precursor CompoundPlausible Photodegradation ProductPotential Reaction Pathway
This compoundN-(2-Aminoethyl)ureaN-Dealkylation (loss of isopropyl group)
This compoundAcetoneN-Dealkylation (from isopropyl group)
This compoundIsopropylamineUrea bond cleavage
This compoundEthylenediamineUrea bond cleavage
This compoundHydroxylated derivativesHydroxylation of alkyl chains

Investigating Biodegradation Pathways in Model Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many synthetic chemicals. For this compound, its structure suggests that it could be susceptible to microbial degradation, particularly through the action of enzymes that can hydrolyze the urea bond and oxidize the alkyl and aminoethyl groups.

In model environmental systems, such as soil microcosms or activated sludge reactors, the biodegradation of this compound would likely be initiated by microbial enzymes. The urea linkage is a key target for enzymatic hydrolysis by ureases, which are widespread in the environment. frontiersin.orgdoaj.org This would break down the molecule into simpler, more readily biodegradable components.

Key Hypothesized Biodegradation Steps:

Urea Hydrolysis: The primary step in the biodegradation of many urea-based compounds is the enzymatic hydrolysis of the C-N bond in the urea group. This reaction, catalyzed by urease, would yield N-isopropyl-N'-(2-aminoethyl)amine, carbon dioxide, and ammonia.

Oxidation of Alkyl and Aminoethyl Groups: The resulting amine fragments would then be subject to further microbial degradation. The primary and secondary amine groups can be deaminated, and the alkyl chains can be oxidized through pathways such as beta-oxidation, ultimately leading to mineralization.

Microbial Assimilation: The breakdown products, such as ammonia and smaller organic acids, can be assimilated by microorganisms as sources of nitrogen and carbon for their growth and metabolism.

Studies on substituted urea herbicides have demonstrated that the rate of biodegradation is highly dependent on soil type, microbial population, temperature, moisture, and the presence of other nutrients. cambridge.orgresearchgate.net The presence of an aminoethyl group in this compound could potentially enhance its bioavailability to microorganisms compared to more hydrophobic urea derivatives.

Table 2: Potential Microbial Catabolism of this compound

Initial SubstrateKey Enzymatic ReactionPrimary Biodegradation Products
This compoundUrease-mediated hydrolysisN-isopropyl-N'-(2-aminoethyl)amine, CO2, NH3
N-isopropyl-N'-(2-aminoethyl)amineAmine oxidase / DehydrogenaseIsopropylamine, Aminoacetaldehyde, Ammonia
IsopropylamineMonooxygenase / DehydrogenaseAcetone, Ammonia
AminoacetaldehydeAldehyde dehydrogenaseAminoacetic acid (Glycine)

Advanced Oxidation Processes for Controlled Chemical Degradation in Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade recalcitrant organic pollutants in water and wastewater. wikipedia.orgoapen.org These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which is a powerful, non-selective oxidizing agent. wikipedia.org In a research context, AOPs can be used to simulate and accelerate the natural oxidative degradation of compounds like this compound.

Common AOPs include ozonation (O3), UV/H2O2, and Fenton's reagent (Fe²⁺/H2O2). wikipedia.orgspertasystems.comomu.edu.tr The application of these methods to an aqueous solution of this compound would lead to its rapid degradation through a series of complex oxidation reactions.

Plausible Degradation Mechanisms in AOPs:

Hydrogen Abstraction: The hydroxyl radical can abstract hydrogen atoms from the C-H bonds of the isopropyl and ethyl groups, initiating a cascade of oxidation reactions that can lead to the formation of alcohols, aldehydes, ketones, and carboxylic acids.

Attack on Amine Groups: The primary and secondary amine groups are also susceptible to attack by hydroxyl radicals, leading to dealkylation, deamination, and the formation of nitrogenous byproducts such as nitrate and ammonia.

Cleavage of the Urea Moiety: The strong oxidizing power of hydroxyl radicals can lead to the cleavage of the urea C-N bonds, resulting in the mineralization of the molecule into CO2, H2O, and inorganic nitrogen species.

The efficiency of AOPs in degrading this compound would depend on various factors, including the pH of the solution, the concentration of the oxidant, and the presence of other water constituents that could act as radical scavengers. Research on the AOP-mediated degradation of other urea-based compounds has shown that these processes can be highly effective in achieving complete mineralization.

Table 3: Expected Intermediates from Advanced Oxidation of this compound

AOP MethodPrimary OxidantExpected Intermediate Products
UV/H₂O₂Hydroxyl Radical (•OH)Hydroxylated derivatives, Aldehydes, Ketones, Carboxylic acids
Ozonation (O₃)Ozone, Hydroxyl Radical (•OH)Aldehydes, Carboxylic acids, N-oxides
Fenton's ReagentHydroxyl Radical (•OH)Similar to UV/H₂O₂, with potential for iron complexes

Future Research Directions and Unresolved Challenges

Emerging Synthetic Strategies for Highly Substituted Urea (B33335) Derivatives

The synthesis of unsymmetrical ureas has traditionally been dominated by methods involving hazardous reagents such as phosgene (B1210022) and isocyanates. mdpi.comnih.gov While effective, the toxicity and handling requirements of these materials have spurred significant research into safer and more versatile alternatives. nih.gov These emerging strategies represent a critical future direction for the synthesis of complex molecules like N-(2-Aminoethyl)-N-propan-2-ylurea, promising improved yields, milder reaction conditions, and broader functional group tolerance.

A significant challenge in synthesizing unsymmetrical ureas is achieving high selectivity while avoiding the formation of symmetric byproducts. nih.gov Modern methods are increasingly addressing this issue. For instance, the use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), facilitates the coupling of amides and amines under mild, metal-free conditions, circumventing the need for high temperatures. mdpi.com This approach is particularly promising for late-stage functionalization in complex molecule synthesis. mdpi.com

Metal-catalyzed reactions have also opened new, efficient pathways. Catalytic systems based on iridium and copper have been developed for C-H amidation and coupling reactions involving acylazides, respectively, generating ureas with only dinitrogen as a byproduct. acs.orgnih.gov Palladium-catalyzed C-N cross-coupling reactions offer another powerful tool, enabling a two-step, one-pot process to access unsymmetrical diaryl ureas from a protected urea precursor. nih.gov These catalytic methods avoid the direct use of isocyanates and expand the range of accessible molecular architectures. nih.govnih.gov The ongoing challenge lies in adapting and optimizing these systems for aliphatic amines and complex substrates like this compound, ensuring both high efficiency and cost-effectiveness for potential large-scale production.

Table 1: Emerging Synthetic Strategies for Unsymmetrical Ureas

Synthetic Strategy Key Reagents/Catalysts Advantages Unresolved Challenges & Future Directions
Hypervalent Iodine-Mediated Coupling PhI(OAc)₂ (Phenyliodine diacetate) Metal-free, mild conditions, good for late-stage functionalization. mdpi.com Expanding substrate scope to less reactive amines; understanding detailed reaction mechanisms for optimization.
Iridium-Catalyzed C-H Amidation Iridium complexes, Silver co-catalysts, Carbamoyl azides High atom economy (N₂ byproduct), direct functionalization of C-H bonds. acs.org Improving catalyst turnover and reducing cost; application to aliphatic C-H bonds.
Copper-Catalyzed Coupling Copper catalysts, Acylazides, Secondary amines Utilizes a greener solvent (ethyl acetate), avoids highly toxic reagents. nih.gov Broadening the scope of amine and azide (B81097) partners; scaling up the synthesis for industrial applications.
Palladium-Catalyzed Cross-Coupling Palladium catalysts, Protected ureas (e.g., benzylurea), Aryl halides General and efficient for diaryl ureas, good to excellent yields. nih.gov Adapting for alkyl-aryl and dialkyl urea synthesis; developing more easily removable protecting groups.
Electrochemical Synthesis Electrochemically prepared trifluoroethyl carbamates Avoids chemical oxidants, offers a potentially greener pathway. acs.org Improving reaction efficiency and selectivity; developing scalable electrochemical flow reactors.

Harnessing this compound for Novel Functional Materials

The urea functional group is a powerful motif in materials science, primarily due to its ability to form strong, directional hydrogen bonds. tue.nlresearchgate.net This property allows urea-containing molecules to self-assemble into well-ordered supramolecular structures, such as polymers and gels. nih.govresearchgate.netrsc.org While this compound has been noted for its potential in polymer formulations, its specific application in advanced functional materials remains a significant area for future exploration. evitachem.com

The unique bifunctionality of this compound—a urea group for self-assembly and a terminal primary amine for covalent polymerization—makes it a highly attractive building block. This dual nature allows for the creation of hybrid materials where supramolecular interactions and covalent bonds work in concert to define material properties. For example, it could be used as a chain extender or cross-linker in polyurethanes or polyureas. acs.org The urea moieties would introduce physical cross-links via hydrogen bonding, potentially leading to materials with self-healing capabilities and tunable mechanical properties. acs.orgreading.ac.uk

Another promising direction is the development of supramolecular hydrogels. The urea group can drive the formation of fibrous networks that immobilize water, while the primary amine offers a site for post-assembly functionalization, such as attaching bioactive molecules or stimuli-responsive groups. tue.nl A key challenge is to understand and control the self-assembly process of this unsymmetrical molecule to achieve desired material properties, as even minor changes to molecular structure can significantly impact the resulting aggregates. tue.nl The steric bulk of the isopropyl group in this compound could be exploited to tune the packing and dynamics of the resulting supramolecular structures.

Table 2: Potential Applications of this compound in Functional Materials

Potential Material Type Role of this compound Desired Properties & Functionality Unresolved Challenges
Self-Healing Polymers Monomer or physical cross-linker The urea group's hydrogen bonds act as reversible cross-links, allowing the material to repair damage. acs.orgreading.ac.uk Optimizing the balance between covalent bond strength and the dynamics of hydrogen bonds for efficient healing.
Supramolecular Gels Low-molecular-weight gelator Forms fibrous networks through urea-urea hydrogen bonding to create stimuli-responsive soft materials. tue.nlvub.be Controlling the gelation process and final mechanical properties; ensuring stability and biocompatibility for specific applications.
Functionalized Surfaces/Coatings Surface modifying agent Covalently attached to a surface via the amine group, with the urea moiety providing specific interactions (e.g., anion recognition). Achieving uniform surface coverage; demonstrating long-term stability of the coating.
Organocatalysts Catalytic scaffold The urea group can act as a hydrogen-bond donor to activate substrates, while the amine provides a tethering point. researchgate.net Designing a substrate-specific catalytic pocket; achieving high catalytic turnover and enantioselectivity.

Integration of Artificial Intelligence and Machine Learning in Urea Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving it from manual, trial-and-error processes to data-driven, predictive science. For a compound like this compound, AI and ML present a powerful toolkit to overcome unresolved challenges and accelerate the discovery of new applications.

A significant hurdle in drug discovery and materials science is the time and cost associated with synthesizing and testing new compounds. mdpi.com ML models can be trained on existing chemical data to predict the properties and biological activities of novel molecules before they are ever synthesized. nih.gov For this compound, ML algorithms could predict its potential as a urease inhibitor, its binding affinity to various biological targets, or its physicochemical properties relevant to material science applications. nih.gov This predictive power allows researchers to prioritize the most promising research avenues.

Furthermore, AI can dramatically optimize the synthesis of urea derivatives. ML models can analyze vast reaction datasets to predict reaction outcomes, suggest optimal conditions (temperature, solvent, catalyst), and even propose novel retrosynthetic pathways. This could be invaluable for improving the synthesis of this compound using the emerging strategies discussed previously. An unresolved challenge is the need for large, high-quality, and standardized datasets for training these models. As more data from both successful and failed experiments are collected and shared, the predictive accuracy and utility of AI in urea chemistry will continue to grow, enabling the automated discovery of reaction paths and the design of molecules with tailored functions. reading.ac.uk

Table 3: Applications of AI and Machine Learning in Urea Chemistry Research

AI/ML Application Description Relevance to this compound Key Challenges
Property Prediction Models predict physicochemical properties, biological activity (e.g., QSAR), and toxicity from molecular structure. nih.gov Rapidly screen for potential applications in medicine or materials science without initial synthesis and testing. Requires large, high-quality training datasets; model interpretability can be difficult.
Reaction Optimization & Synthesis Planning Algorithms predict reaction yields and identify optimal conditions. Retrosynthesis tools propose viable synthetic routes. Optimize the synthesis of the compound and its derivatives, improving efficiency and reducing waste. Data scarcity for specific reaction types; ensuring the synthetic feasibility of AI-proposed routes. mdpi.com
De Novo Molecular Design Generative models design novel molecules with desired property profiles. Design new functional materials or drug candidates based on the this compound scaffold. Validating the real-world performance of AI-designed molecules; high computational cost.
High-Throughput Screening Analysis AI analyzes large datasets from experimental screens to identify active compounds or "hits". nih.gov Accelerate the analysis of screening data if the compound or its derivatives are included in a chemical library. Integrating and standardizing data from diverse experimental setups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-N-propan-2-ylurea, and what purity validation methods are essential?

  • Methodology : The compound can be synthesized via nucleophilic substitution between isopropylamine and 2-aminoethyl isocyanate. Purification typically involves column chromatography using silica gel (eluent: dichloromethane/methanol). Validate purity using 1H^1H- and 13C^{13}C-NMR to confirm urea NH protons (δ 5.2–5.8 ppm) and carbonyl carbons (δ 155–160 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z: 145.2 [M+H]+^+). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology : Use 1H^1H-NMR to identify ethylenic protons (δ 1.0–1.2 ppm for isopropyl CH3_3, δ 3.2–3.5 ppm for NH-CH2_2-CH2_2-NH). IR spectroscopy should show urea C=O stretches (~1640–1680 cm1^{-1}) and NH bending (~1600 cm1^{-1}). Differential scanning calorimetry (DSC) can detect melting points (expected range: 120–130°C) and thermal transitions .

Q. How should researchers design thermal stability studies for this compound, and what decomposition patterns are indicative of structural integrity?

  • Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min, range: 25–600°C). A sharp single-stage decomposition above 300°C suggests intact urea linkages, while multi-stage weight loss may indicate impurities or side-chain degradation. Compare DSC endothermic peaks with literature values to confirm phase transitions .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data between different research groups be systematically analyzed?

  • Methodology : Evaluate experimental parameters (e.g., heating rate, sample mass, crucible type) that affect TGA reproducibility. For example, slower heating rates (5°C/min) may resolve overlapping decomposition events. Cross-validate using evolved gas analysis (EGA-MS) to identify volatile byproducts. Discrepancies in onset temperatures may arise from moisture content or crystallinity differences .

Q. What computational chemistry approaches are suitable for predicting the supramolecular interactions of this compound in gel matrices?

  • Methodology : Use density functional theory (DFT) to model hydrogen-bonding interactions between urea groups and solvent molecules. Molecular dynamics simulations (MD) can predict gelation behavior by analyzing solvent diffusion coefficients. The Independent Gradient Model (IGM) visualizes non-covalent interactions (e.g., N–H···O) critical for gel stability .

Q. What experimental controls are necessary when evaluating its gelation efficiency in different solvent systems?

  • Methodology : Standardize solvent polarity (e.g., dielectric constant) and concentration (1–5 wt%). Include controls with structurally similar gelators (e.g., N-(2-aminoethyl)-oleamide) to benchmark performance. Measure specific heat capacity (Cp_p) via modulated DSC to quantify energy absorption during gel-sol transitions .

Q. How does the compound’s stereochemistry influence its molecular recognition properties in host-guest systems?

  • Methodology : Synthesize enantiomers via chiral auxiliaries and characterize using circular dichroism (CD) or X-ray crystallography. Test binding affinity with guest molecules (e.g., amino acids) via fluorescence titration. For example, pillararene-based sensors show selectivity dependent on urea group orientation and H-bonding geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.